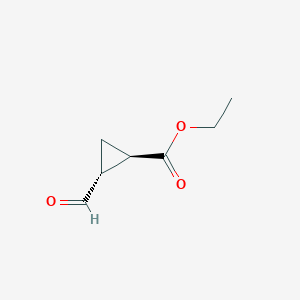
(1R,2R)-Ethyl 2-formylcyclopropanecarboxylate
Vue d'ensemble
Description
Ethyl (1R,2R)-2-formylcyclopropane-1-carboxylate is an organic compound with a cyclopropane ring substituted with a formyl group and an ethyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-Ethyl 2-formylcyclopropanecarboxylate can be achieved through several methods. One common approach involves the cyclopropanation of alkenes using diazo compounds in the presence of metal catalysts. For example, the reaction of ethyl diazoacetate with an appropriate alkene in the presence of a rhodium catalyst can yield the desired cyclopropane derivative .
Industrial Production Methods
Industrial production of this compound typically involves optimized catalytic processes to ensure high yield and selectivity. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (1R,2R)-2-formylcyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Ethyl (1R,2R)-2-carboxycyclopropane-1-carboxylate.
Reduction: Ethyl (1R,2R)-2-hydroxycyclopropane-1-carboxylate.
Substitution: Corresponding amides or esters depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl (1R,2R)-2-formylcyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1R,2R)-Ethyl 2-formylcyclopropanecarboxylate involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis under acidic or basic conditions. These reactions can lead to the formation of reactive intermediates that interact with biological molecules and pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl (1R,2R)-2-cyanocyclopropane-1-carboxylate
- Ethyl (1R,2R)-2-fluoro-2-phenylcyclopropane-1-carboxylate
Uniqueness
Ethyl (1R,2R)-2-formylcyclopropane-1-carboxylate is unique due to the presence of both a formyl group and an ester group on the cyclopropane ring
Propriétés
Numéro CAS |
13949-93-4 |
|---|---|
Formule moléculaire |
C7H10O3 |
Poids moléculaire |
142.15 g/mol |
Nom IUPAC |
ethyl (1R,2R)-2-formylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C7H10O3/c1-2-10-7(9)6-3-5(6)4-8/h4-6H,2-3H2,1H3/t5-,6+/m0/s1 |
Clé InChI |
MDWXTLNIZCHBJE-NTSWFWBYSA-N |
SMILES isomérique |
CCOC(=O)[C@@H]1C[C@H]1C=O |
SMILES canonique |
CCOC(=O)C1CC1C=O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














